molecular formula C12H9ClN2O2S B6626495 methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate

methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate

Cat. No. B6626495
M. Wt: 280.73 g/mol
InChI Key: LYADLRYQWQKHDW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate, also known as MC-1, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate is in the field of cancer research. Studies have shown that methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory effects, methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate in lab experiments is its high potency. Studies have shown that even low concentrations of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate can have significant effects on cancer cells and inflammatory cytokine production. Additionally, methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate in lab experiments is its potential toxicity. Studies have shown that high concentrations of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate can be toxic to normal cells, and further research is needed to determine the optimal dosage and administration of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate.

Future Directions

There are numerous future directions for research on methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate. One area of interest is the development of more potent and selective methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate derivatives that can target specific types of cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate for the treatment of cancer and inflammatory diseases. Finally, studies are needed to investigate the potential side effects of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate involves the reaction of 3-chloro-2-thiophenecarbaldehyde with ethyl acetoacetate to form 3-chloro-2-(1-ethoxycarbonyl-2-propenyl)thiophene. This intermediate compound is then reacted with guanidine carbonate to form methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate.

properties

IUPAC Name

methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-17-12(16)8-6-14-7-15-10(8)2-3-11-9(13)4-5-18-11/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYADLRYQWQKHDW-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1C=CC2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CN=CN=C1/C=C/C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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